Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate
Description
Properties
CAS No. |
820231-00-3 |
|---|---|
Molecular Formula |
C10H17N3O2S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-13-8(11)16-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |
InChI Key |
NLWWBGRPAZGBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(S1)N |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole core is typically synthesized via cyclization of thiourea derivatives. Two primary methods are employed:
Example :
A calcium carbonate-mediated method neutralizes HBr during thiazole formation, reducing side reactions. However, partial racemization at chiral centers has been reported.
Ethyl Group Introduction
The ethyl side chain is introduced through alkylation or nucleophilic substitution:
Optimization Insight :
Using tert-butyl bromoacetate with K₂CO₃ in DMF achieves >95% yield for acetylation steps.
Boc Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride):
| Base | Solvent | Deprotection Agent | Yield | Purity |
|---|---|---|---|---|
| Triethylamine | THF | 4M HCl/MeOH | 85–95% | >98% (HPLC) |
| DIPEA | DCM | TFA | 80–90% | >95% (NMR) |
Critical Step :
Deprotection with TFA in DCM is preferred for lab-scale synthesis due to rapid reaction kinetics.
Detailed Reaction Conditions and Optimization
Multi-Step Synthesis Pathway
A representative synthesis involves three stages:
Thiazole Synthesis :
Ethyl Group Attachment :
Final Carbamate Formation :
Challenges and Solutions
Industrial Scalability Considerations
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | DMF, THF | Acetonitrile, toluene |
| Base | DIPEA, TEA | Cs₂CO₃, TBAI |
| Purification | Column chromatography | Crystallization |
Key Insight :
Continuous flow reactors and solvent substitution (e.g., replacing DMF with acetonitrile) enhance scalability and reduce costs.
Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate is synthesized via thiazole formation, ethyl group introduction, and Boc protection. Optimal methods employ K₂CO₃-mediated cyclization, tert-butyl bromoacetate alkylation, and DIPEA-assisted carbamate formation. Industrial adaptation requires solvent optimization and crystallization for cost-effective production.
Recommended Protocol :
- Thiazole : Thiourea + 2-bromoacetyl chloride (DMF/K₂CO₃, 75% yield).
- Ethyl Linker : tert-Butyl bromoacetate (THF/K₂CO₃, 85% yield).
- Boc Protection : Boc anhydride/DIPEA (DCM, 72% yield).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated activity against Chlamydia species, suggesting its potential as an antimicrobial agent in therapeutic settings.
Anticancer Properties
The structural characteristics of this compound suggest it may possess anticancer properties. Preliminary studies have indicated that related compounds effectively inhibit cancer cell proliferation in various cancer lines. Some derivatives have shown IC50 values as low as 0.06 µM against specific cancer types, highlighting their potential for development into anticancer therapies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. For example, interactions with acetylcholinesterase have been noted, where the compound may inhibit enzyme activity and alter biochemical pathways associated with these conditions.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of related compounds:
Antimicrobial Efficacy
A study demonstrated that derivatives similar to this compound exhibited superior activity against Chlamydia, outperforming standard treatments like spectinomycin.
Anticancer Activity
Research on certain derivatives revealed significant cytotoxic effects on breast cancer cell lines (MCF7), with growth inhibition percentages exceeding 40% at specific concentrations.
Mechanism of Action
The mechanism of action of tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
tert-Butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate (CAS: 2253631-53-5)
- Structure : Methylsulfanyl group at position 2 of the thiazole ring.
- Molecular Formula : C₉H₁₄N₂O₂S₂.
- Molecular Weight : 246.3 g/mol.
- Key Differences: The methylsulfanyl group increases lipophilicity compared to the amino group, reducing hydrogen-bonding capacity. This derivative is used as a versatile scaffold for further functionalization via oxidation to sulfones or nucleophilic substitution .
tert-Butyl N-(5-bromothiazol-2-yl)carbamate
- Structure : Bromo substituent at position 5 of the thiazole ring.
- Molecular Formula : C₈H₁₁BrN₂O₂S.
- Molecular Weight : 279.16 g/mol.
- Key Differences: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures.
Heterocyclic Ring Modifications
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
- Structure : Thiadiazole ring instead of thiazole, with bromine at position 3.
- Molecular Formula : C₇H₁₀BrN₃O₂S.
- Molecular Weight : 280.14 g/mol.
- Key Differences : The thiadiazole ring exhibits distinct electronic properties due to additional nitrogen, increasing aromaticity and metabolic stability. Bromine at position 3 enhances electrophilicity, making this compound suitable for nucleophilic aromatic substitution .
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
- Structure: Benzoxazole ring fused with benzene, substituted with an amino group.
- Molecular Formula : C₁₃H₁₇N₃O₃.
- Molecular Weight : 263.29 g/mol.
- This structural feature is advantageous in designing CNS-targeted drugs due to improved blood-brain barrier penetration .
Functional Group Additions
tert-Butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate
- Structure : Acetyl and bromomethyl groups on the thiazole ring.
- Key Differences : The acetyl group introduces ketone reactivity (e.g., condensations), while the bromomethyl group allows alkylation or elimination reactions. This compound is critical in synthesizing macrocyclic kinase inhibitors .
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate
- Structure : Azidopentanamido group on the ethyl chain.
- Molecular Formula : C₁₂H₂₃N₅O₃.
- Molecular Weight : 285.35 g/mol.
- Key Differences: The azide group enables click chemistry (e.g., CuAAC reactions), facilitating bioconjugation. This contrasts with the amino group’s role in hydrogen bonding, highlighting divergent applications in chemical biology .
Biological Activity
Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and research findings.
Overview of the Compound
- Chemical Name : Tert-butyl N-[2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate
- CAS Number : 820231-00-3
- Molecular Formula : C10H17N3O2S
- Molecular Weight : 243.33 g/mol
The compound features a tert-butyl carbamate group linked to a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a thiazole derivative through palladium-catalyzed cross-coupling reactions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity or receptor binding, while the carbamate group enhances the compound's stability and binding affinity.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent:
- In vitro Studies : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. The mechanism involves disrupting cellular processes in cancer cells:
- Cell Proliferation Inhibition : Studies demonstrate that this compound can induce apoptosis in cancer cell lines by interfering with mitotic processes .
Enzyme Inhibition
The compound has shown promise as a biochemical probe in enzyme inhibition assays:
- Protease Inhibition : In vitro assays have indicated that this compound can effectively inhibit specific proteases involved in disease pathways, such as those associated with viral infections .
Case Studies
-
Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 -
Anticancer Activity : Research on the effects of this compound on human cancer cell lines showed a dose-dependent reduction in cell viability.
Cell Line IC50 (µM) A431 10 Jurkat 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
